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Compound Name: T2384

Cat. No.: B15542948 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
T2384 is a novel, synthetic partial agonist of the Peroxisome Proliferator-Activated Receptor

Gamma (PPARγ), a key nuclear receptor involved in adipogenesis and glucose metabolism.[1]

Unlike full agonists such as thiazolidinediones (TZDs), T2384 exhibits a unique binding

mechanism and a distinct in vivo profile, making it a valuable tool for research into Type 2

Diabetes and metabolic disorders. These application notes provide a comprehensive overview

of T2384, including its formulation, mechanism of action, and detailed protocols for its use in

laboratory settings.

Formulation and Storage
Proper handling and storage of T2384 are critical for maintaining its stability and activity.
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Parameter Specification

Chemical Name

2-chloro-N-(3-chloro-4-((5-

chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-

(trifluoromethyl)benzenesulfonamide

CAS Number 315222-83-4

Molecular Formula C20H10Cl3F3N2O2S3

Molecular Weight 569.83 g/mol

Solubility Soluble in Dimethyl Sulfoxide (DMSO)

Storage (Short-term) 0 - 4°C (days to weeks)

Storage (Long-term) -20°C (months to years)

Handling Store in a dry, dark place.

Data sourced from MedKoo Biosciences.[2]

Mechanism of Action
T2384 functions as a partial agonist of PPARγ, demonstrating a complex interaction with the

receptor. X-ray crystallography studies have revealed that T2384 can adopt two distinct binding

conformations within the ligand-binding pocket of PPARγ, termed "U-shaped" and "S-shaped".

[1][3] These binding modes primarily involve hydrophobic interactions that are different from

those of full agonists.[1]

Furthermore, research has shown that T2384 can also bind to an allosteric site on PPARγ,

separate from the orthosteric ligand-binding pocket.[2][4] This dual-site binding contributes to a

unique pattern of coregulatory protein interaction with PPARγ.[1] This complex binding behavior

is thought to be responsible for the bell-shaped dose-response curve observed in some in vitro

assays, which may also be influenced by ligand aggregation at higher concentrations.[2][5]

The distinct interactions of T2384 with PPARγ are hypothesized to selectively trigger a subset

of the receptor's biological responses. This leads to an improvement in insulin sensitivity

without some of the undesirable side effects associated with full PPARγ activation, such as

weight gain and hemodilution.[1]
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Signaling Pathway
The binding of T2384 to PPARγ initiates a cascade of events that modulate gene expression.

As a partial agonist, T2384's interaction with the PPARγ ligand-binding domain (LBD) leads to

a conformational change that facilitates the recruitment of coactivator proteins and the

dissociation of corepressors. This complex then binds to Peroxisome Proliferator Response

Elements (PPREs) on the DNA, leading to the transcription of target genes involved in glucose

and lipid metabolism.
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Caption: T2384 partial agonism of the PPARγ signaling pathway.

Quantitative Data
The following table summarizes the in vitro activity of T2384 from a cotransfection assay.

Assay Type Parameter Value
Reference

Compound

Reference

Value

Cotransfection

Assay
EC50 0.56 µM

Rosiglitazone

(Full Agonist)
12-fold activation

Max Activation 3-fold

Data sourced from Li et al., 2008.[6]

Experimental Protocols
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The following are representative protocols for in vitro assays to characterize the activity of

T2384.

PPARγ TR-FRET Coregulator Binding Assay
This assay measures the ability of T2384 to modulate the interaction between PPARγ and a

coregulator peptide in a time-resolved fluorescence resonance energy transfer (TR-FRET)

format.

Materials:

T2384

GST-tagged PPARγ Ligand Binding Domain (LBD)

Terbium-labeled anti-GST antibody (Donor)

Fluorescein-labeled coregulator peptide (e.g., from a LanthaScreen™ kit) (Acceptor)

Assay Buffer (e.g., HEPES-based buffer with stabilizers)

384-well microplate, low volume, black

Microplate reader capable of TR-FRET measurements

Workflow:
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Start

Prepare Reagent Mixes:
1. T2384 serial dilutions in DMSO

2. PPARγ-LBD and Fluorescein-peptide mix
3. Tb-anti-GST antibody mix

Dispense T2384 dilutions
to 384-well plate

Add PPARγ-LBD/Fluorescein-peptide mix

Add Tb-anti-GST antibody mix

Incubate at room temperature
(e.g., 1-2 hours) in the dark

Read plate on a TR-FRET enabled
microplate reader (Ex: 340 nm, Em: 520 nm & 495 nm)

Analyze Data:
Calculate TR-FRET ratio (520/495 nm)

Plot dose-response curve and determine EC50

End

Click to download full resolution via product page

Caption: Workflow for a PPARγ TR-FRET coregulator binding assay.
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Protocol:

Prepare serial dilutions of T2384 in DMSO. Further dilute in assay buffer to the desired final

concentrations.

Prepare a mixture of GST-PPARγ-LBD and the fluorescein-labeled coregulator peptide in

assay buffer.

Prepare a solution of the terbium-labeled anti-GST antibody in assay buffer.

In a 384-well plate, add the T2384 dilutions.

Add the GST-PPARγ-LBD/fluorescein-peptide mixture to the wells.

Add the terbium-labeled anti-GST antibody solution to initiate the binding reaction.

Incubate the plate at room temperature for 1-2 hours, protected from light.

Measure the TR-FRET signal using a compatible plate reader (e.g., excitation at 340 nm,

emission at 520 nm for the acceptor and 495 nm for the donor).

Calculate the emission ratio (520 nm / 495 nm) and plot the results against the T2384
concentration to determine the EC50 value.

Cell-Based PPARγ Reporter Assay
This assay measures the ability of T2384 to activate PPARγ-mediated gene transcription in a

cellular context using a luciferase reporter system.

Materials:

T2384

Mammalian cells engineered to express human PPARγ and a luciferase reporter gene under

the control of a PPRE (e.g., from INDIGO Biosciences).

Cell culture medium (e.g., DMEM) with appropriate supplements.

Compound screening medium.
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Luciferase detection reagent.

96-well white, clear-bottom cell culture plates.

Luminometer.

Protocol:

Thaw and plate the PPARγ reporter cells in a 96-well plate in cell recovery medium and

incubate for 24 hours.

Prepare serial dilutions of T2384 in compound screening medium.

After the initial incubation, discard the cell recovery medium and treat the cells with the

T2384 dilutions. Include a positive control (e.g., rosiglitazone) and a vehicle control (e.g.,

DMSO).

Incubate the plate for an additional 24 hours.

Discard the treatment medium and add the luciferase detection reagent to each well.

Incubate for 5-10 minutes at room temperature to allow for cell lysis and the luciferase

reaction.

Measure the luminescence using a luminometer.

Normalize the data to the vehicle control and plot the relative light units against the T2384
concentration to determine the EC50.

Troubleshooting
Issue: Bell-shaped dose-response curve in TR-FRET assay. Potential Cause: Ligand

aggregation at higher concentrations.[2] Solution:

Ensure complete solubilization of T2384 in DMSO before dilution in aqueous assay buffer.

Consider including a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to

minimize aggregation.
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Characterize the aggregation behavior of T2384 using techniques like dynamic light

scattering (DLS).

Issue: Low signal or high variability in cell-based assays. Potential Cause: Poor cell health or

inconsistent cell numbers. Solution:

Ensure proper cell culture technique and maintain cell viability.

Use a consistent cell seeding density across all wells.

Perform a cell viability assay in parallel to assess any cytotoxic effects of T2384 at the tested

concentrations.

Conclusion
T2384 is a unique PPARγ partial agonist with a complex binding mechanism that translates to a

differentiated in vivo profile. The protocols and information provided herein are intended to

facilitate the use of T2384 as a tool for investigating the nuanced roles of PPARγ in health and

disease. Careful consideration of its formulation, storage, and potential for aggregation in

aqueous solutions is essential for obtaining reliable and reproducible experimental results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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